

# Investigating FASN as a Therapeutic Target with TVB-2640: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo lipogenesis pathway, responsible for the synthesis of palmitate. In normal adult tissues, FASN expression is generally low, as dietary fatty acids are the primary source of lipids. However, a hallmark of many malignancies is the significant upregulation of FASN. This metabolic reprogramming provides cancer cells with the necessary building blocks for membrane synthesis, energy storage, and the generation of signaling molecules, thereby fueling rapid proliferation and survival. The dependence of tumor cells on FASN presents a compelling therapeutic window. TVB-2640 (denifanstat) is a first-in-class, orally bioavailable, and selective inhibitor of FASN that has shown promise in preclinical and clinical settings across a range of solid tumors and metabolic diseases. This technical guide provides an in-depth overview of FASN as a therapeutic target, the mechanism of action of TVB-2640, quantitative data from clinical investigations, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

## **FASN: A Metabolic Oncogene**

The overexpression of FASN is a common feature in numerous cancers, including non-small cell lung cancer (NSCLC), breast, ovarian, colorectal, and glioblastoma.[1][2] Elevated FASN levels are often associated with a more aggressive tumor phenotype and poorer prognosis. By



catalyzing the synthesis of palmitate from acetyl-CoA and malonyl-CoA, FASN provides a steady supply of saturated fatty acids that are essential for:

- Membrane Biogenesis: Rapidly dividing cancer cells have a high demand for lipids to construct new cellular membranes.
- Energy Metabolism: Fatty acids can be oxidized to generate ATP, providing an alternative energy source for tumor cells.
- Protein Modification: Palmitoylation, the attachment of palmitate to proteins, is crucial for the proper localization and function of key signaling molecules, including those in the Wnt/βcatenin pathway.[3][4]
- Signaling Pathways: FASN activity is intricately linked with major oncogenic signaling pathways, including the PI3K/AKT/mTOR and Wnt/β-catenin pathways, which regulate cell growth, proliferation, and survival.[5][6]

The inhibition of FASN leads to a depletion of downstream lipid products and an accumulation of the substrate malonyl-CoA. This disruption of lipid homeostasis can induce cancer cell apoptosis through several mechanisms, including the generation of cytotoxic levels of malonyl-CoA, ER stress, and the inhibition of critical signaling pathways.[5]

### **TVB-2640:** A Potent and Selective FASN Inhibitor

**TVB-2640** is a small molecule inhibitor that selectively and reversibly targets the  $\beta$ -ketoacyl reductase (KR) domain of FASN.[2][7] Its oral bioavailability and favorable safety profile have made it a leading candidate for FASN-targeted therapy in clinical development.[1][8]

### **Mechanism of Action**

Upon administration, **TVB-2640** binds to the KR domain of FASN, preventing the reduction of acetoacetyl-ACP to  $\beta$ -hydroxybutyryl-ACP, a critical step in fatty acid elongation.[2] This blockade of FASN activity leads to:

 Inhibition of Palmitate Synthesis: The primary effect of TVB-2640 is the cessation of de novo palmitate production.



- Induction of Apoptosis: By depriving cancer cells of essential lipids and causing the buildup of toxic precursors, TVB-2640 triggers programmed cell death.[9]
- Modulation of Signaling Pathways: FASN inhibition by TVB-2640 has been shown to downregulate the activity of the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways, further contributing to its anti-tumor effects.[5]

## **Quantitative Data from Clinical Trials**

**TVB-2640** has been evaluated in multiple clinical trials as both a monotherapy and in combination with other anti-cancer agents across various tumor types. The following tables summarize key quantitative data from these studies.

## Table 1: Efficacy of TVB-2640 in a First-in-Human Study (NCT02223247)[1][9][10][11]



| Indication           | Treatment                | Number of<br>Patients | Objective<br>Response<br>Rate (ORR) | Disease<br>Control<br>Rate (DCR) | Notable<br>Outcomes                                                                      |
|----------------------|--------------------------|-----------------------|-------------------------------------|----------------------------------|------------------------------------------------------------------------------------------|
| All Solid<br>Tumors  | TVB-2640<br>Monotherapy  | 76                    | 0%                                  | 42%                              | Prolonged<br>stable<br>disease (>16<br>weeks)<br>observed.                               |
| All Solid<br>Tumors  | TVB-2640 +<br>Paclitaxel | 55                    | 11% (Partial<br>Response)           | 70%                              | One confirmed partial response in peritoneal serous carcinoma.                           |
| KRAS-mutant<br>NSCLC | TVB-2640<br>Monotherapy  | 6                     | 0%                                  | 50%                              | 3 patients<br>achieved<br>stable<br>disease for<br>17, 24, and<br>38 weeks.              |
| NSCLC                | TVB-2640 +<br>Paclitaxel | -                     | -                                   | -                                | One<br>confirmed<br>partial<br>response.                                                 |
| Breast<br>Cancer     | TVB-2640 +<br>Paclitaxel | 12                    | 8.3% (1 cPR)                        | -                                | One confirmed partial response; 3 patients with stable disease for 20, 24, and 25 weeks. |



|                   |                          |    |   |   | 5 of 12      |
|-------------------|--------------------------|----|---|---|--------------|
|                   |                          |    |   |   | patients had |
| Ovarian<br>Cancer | TVB-2640 +<br>Paclitaxel | 12 |   |   | a 58-98%     |
|                   |                          |    | - | - | reduction in |
|                   |                          |    |   |   | CA-125       |
|                   |                          |    |   |   | levels.      |

cPR: confirmed Partial Response; DCR: Disease Control Rate (CR + PR + SD); NSCLC: Non-Small Cell Lung Cancer; ORR: Objective Response Rate; SD: Stable Disease.

Table 2: Efficacy of TVB-2640 in Recurrent High-Grade

Astrocytoma (Phase II)[2]

| Endpoint                                           | TVB-2640 +<br>Bevacizumab<br>(N=25) | Historical<br>Bevacizumab<br>Monotherapy | P-value |
|----------------------------------------------------|-------------------------------------|------------------------------------------|---------|
| Overall Response<br>Rate (ORR)                     | 56% (17% CR, 39%<br>PR)             | -                                        | -       |
| Progression-Free<br>Survival at 6 months<br>(PFS6) | 31.4%                               | 16%                                      | 0.008   |
| Overall Survival at 6 months (OS6)                 | 68%                                 | -                                        | 0.56    |

CR: Complete Response; PR: Partial Response.

## **Experimental Protocols**

This section provides detailed methodologies for key assays used to evaluate the efficacy of FASN inhibitors like **TVB-2640**.

# FASN Activity Assay (NADPH Consumption Method)[12] [13][14]



This assay measures FASN activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH, a required cofactor for the fatty acid synthesis reaction.

#### Materials:

- 96-well UV-transparent microplate
- Spectrophotometer capable of reading absorbance at 340 nm
- Purified FASN enzyme or cell lysate
- FASN Reaction Buffer (e.g., 200 mM potassium phosphate buffer, pH 6.6, 2 mM MgCl<sub>2</sub>)
- NADPH solution (24 mM stock)
- · Acetyl-CoA solution
- Malonyl-CoA solution (5.8 mM stock)

#### Procedure:

- Prepare NADPH Standards: Create a standard curve by preparing serial dilutions of the 24 mM NADPH stock solution (e.g., 12, 6, 3, 1.5, and 0.75 mM).
- Sample Preparation: Add 20  $\mu$ L of the purified FASN enzyme or cell lysate to the wells of the 96-well plate.
- Reaction Initiation (Background): Add 200 μL of freshly prepared FASN reaction buffer containing acetyl-CoA and NADPH to each well.
- Background Reading: Immediately place the plate in the spectrophotometer pre-warmed to 37°C and read the absorbance at 340 nm at 1-minute intervals for 3 minutes to measure background NADPH oxidation.
- FASN-dependent Reaction: Add 2  $\mu L$  of 5.8 mM Malonyl-CoA to each well to initiate the FASN-catalyzed reaction.



- Kinetic Reading: Immediately return the plate to the spectrophotometer and read the absorbance at 340 nm at 1-minute intervals for 15 minutes.
- Calculation: Calculate the rate of NADPH consumption by determining the slope of the linear portion of the absorbance versus time curve. FASN activity is expressed as the rate of NADPH oxidation per minute per milligram of protein.

### Cell Viability Assay (MTT Assay)[15][16][17][18][19]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

#### Materials:

- 96-well cell culture plate
- MTT reagent (5 mg/mL in PBS)
- Detergent reagent (e.g., 0.01 M HCl in 10% SDS solution) or DMSO
- Microplate reader capable of reading absorbance at 570 nm

#### Procedure:

- Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
- Treatment: Treat the cells with varying concentrations of TVB-2640 and incubate for the desired period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 10 μL of MTT reagent to each well.
- Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
- Solubilization: Add 100  $\mu L$  of detergent reagent or DMSO to each well to dissolve the formazan crystals.
- Incubation: Leave the plate at room temperature in the dark for at least 2 hours.



• Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

# Apoptosis Assay (Annexin V Staining)[20][21][22][23] [24]

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V.

#### Materials:

- Flow cytometer
- Annexin V-FITC (or other fluorophore)
- Propidium Iodide (PI)
- 10X Binding Buffer
- Phosphate-Buffered Saline (PBS)

#### Procedure:

- Cell Treatment: Induce apoptosis in cells by treating with TVB-2640 for the desired time.
- Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
- Washing: Wash the cells once with cold PBS and then once with 1X Binding Buffer.
- Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1-5 x 10<sup>6</sup> cells/mL.
- Staining: Add 5 μL of Annexin V-FITC and 5 μL of PI to 100 μL of the cell suspension.
- Incubation: Incubate for 10-15 minutes at room temperature in the dark.
- Analysis: Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive
  and PI negative, while late apoptotic or necrotic cells will be positive for both Annexin V and



PI.

# Signaling Pathways and Experimental Workflows FASN and the PI3K/AKT/mTOR Signaling Pathway

FASN is a downstream effector of the PI3K/AKT/mTOR pathway, a central regulator of cell growth and proliferation. AKT can phosphorylate and activate transcription factors that promote the expression of FASN. In turn, FASN activity is required to maintain the integrity of lipid rafts, which are specialized membrane microdomains essential for the proper localization and function of signaling proteins, including AKT. Inhibition of FASN with **TVB-2640** disrupts these lipid rafts, leading to decreased AKT phosphorylation and subsequent downregulation of the entire pathway.[5][6][10][11]





Click to download full resolution via product page

FASN in the PI3K/AKT/mTOR Pathway



### FASN and the Wnt/β-catenin Signaling Pathway

The Wnt/ $\beta$ -catenin pathway is crucial for cell fate determination and proliferation. The function of Wnt proteins is dependent on their palmitoylation, a post-translational modification that requires palmitate synthesized by FASN. Palmitoylation is essential for the secretion of Wnt ligands and their interaction with the Frizzled receptor. By inhibiting FASN, **TVB-2640** reduces the available palmitate, thereby impairing Wnt palmitoylation and subsequent signaling. This leads to the degradation of  $\beta$ -catenin and the downregulation of its target genes, such as c-Myc, which are critical for cancer cell proliferation.[5][12][13]





Click to download full resolution via product page

FASN's Role in Wnt/β-catenin Signaling



## Experimental Workflow for Preclinical Evaluation of a FASN Inhibitor

The preclinical development of a FASN inhibitor like **TVB-2640** involves a multi-step process to evaluate its efficacy and safety before advancing to clinical trials.



Click to download full resolution via product page

Preclinical Drug Development Workflow

## Conclusion

The targeting of FASN represents a promising therapeutic strategy for a multitude of cancers that exhibit a dependence on de novo lipogenesis. **TVB-2640**, as a first-in-class FASN inhibitor,



has demonstrated a manageable safety profile and encouraging signs of clinical activity, both as a monotherapy and in combination with standard-of-care agents. The continued investigation of **TVB-2640** in various oncological and metabolic indications is warranted. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and clinicians working to advance the field of FASN-targeted cancer therapy. Further research should focus on identifying predictive biomarkers to optimize patient selection and exploring novel combination strategies to overcome potential resistance mechanisms.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. First-in-human study of the safety, pharmacokinetics, and pharmacodynamics of first-inclass fatty acid synthase inhibitor TVB-2640 alone and with a taxane in advanced tumors -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. FASN negatively regulates p65 expression by reducing its stability via Thr254 phosphorylation and isomerization by Pin1 PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt acylation and its functional implication in Wnt signalling regulation PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of fatty acid synthase induces pro-survival Akt and ERK signaling in K-Rasdriven cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pharmacological or Genetic Blockade of Endogenous De Novo Fatty Acid Synthesis Does Not Increase the Uptake of Exogenous Lipids in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. sagimet.com [sagimet.com]
- 10. researchgate.net [researchgate.net]



- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Investigating FASN as a Therapeutic Target with TVB-2640: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150167#investigating-fasn-as-a-therapeutic-target-with-tvb-2640]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com